N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide
CAS No.: 1609407-98-8
Cat. No.: VC11748390
Molecular Formula: C13H20BrNO2
Molecular Weight: 302.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609407-98-8 |
---|---|
Molecular Formula | C13H20BrNO2 |
Molecular Weight | 302.21 g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine;hydrobromide |
Standard InChI | InChI=1S/C13H19NO2.BrH/c1-3-11(4-2)14-8-10-5-6-12-13(7-10)16-9-15-12;/h5-7,11,14H,3-4,8-9H2,1-2H3;1H |
Standard InChI Key | VVTVYMLHJCLZHX-UHFFFAOYSA-N |
SMILES | CCC(CC)NCC1=CC2=C(C=C1)OCO2.Br |
Canonical SMILES | CCC(CC)NCC1=CC2=C(C=C1)OCO2.Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
N-(1,3-Benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide is characterized by a benzodioxole moiety fused to a pentanamine backbone, with a hydrobromic acid salt formation at the amine group. Key properties include:
Property | Value | Source |
---|---|---|
CAS Number | 1609407-98-8 | |
Molecular Formula | C₁₃H₂₀BrNO₂ | |
Molecular Weight | 302.21 g/mol | |
Parent Compound | 3-pentanamine derivative |
The benzodioxole group (1,3-benzodioxol-5-ylmethyl) contributes aromaticity and potential electron-rich binding sites, while the pentanamine chain may influence lipophilicity and receptor interactions .
Synthesis and Structural Analogues
Synthetic Pathways
Although no direct synthesis protocol is documented for N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide, analogous compounds suggest a reductive amination strategy:
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Condensation: Reacting 1,3-benzodioxole-5-carbaldehyde with 3-pentanamine in the presence of a reducing agent (e.g., NaBH₄) .
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Salt Formation: Treating the free base with hydrobromic acid to yield the hydrobromide salt .
Structural Analogues and Activity Trends
Comparative analysis with related compounds reveals potential pharmacological implications:
The absence of an N-methyl group in N-(1,3-benzodioxol-5-ylmethyl)-3-pentanamine hydrobromide may reduce its ability to cross the blood-brain barrier compared to MBDP .
Pharmacological and Toxicological Considerations
Mechanistic Hypotheses
Based on structural analogs, this compound may interact with monoamine transporters:
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Serotonin Transporter (SERT): The benzodioxole group could inhibit serotonin reuptake, akin to MDMA derivatives .
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Dopamine Transporter (DAT): Limited activity expected due to the lack of α-methyl substitution .
Metabolic Pathways
Proposed metabolism involves:
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O-Dealkylation: Cleavage of the methylenedioxy group to form catechol intermediates .
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Conjugation: Sulfation or glucuronidation of hydroxylated metabolites for renal excretion .
Neurotoxicity Risks
While direct evidence is lacking, structural similarities to MDMA analogs suggest potential serotonergic toxicity at high doses. The margin of safety (MoS) for such compounds is often <1, indicating a narrow therapeutic index .
Regulatory and Legal Status
International Controls
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United Kingdom: Analogous compounds (e.g., MBDP) are classified as Class A drugs under the Misuse of Drugs Act .
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United States: Likely falls under the Federal Analog Act due to structural resemblance to Schedule I substances .
Research Restrictions
The compound’s undefined pharmacological profile and regulatory status limit legal research applications. Most available data derive from computational or analog-based studies .
Future Research Directions
Priority Investigations
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Receptor Binding Assays: Quantify affinity for SERT, DAT, and NET using radioligand displacement studies.
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In Vivo Toxicity: Assess serotonergic deficits in rodent models post-administration.
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Metabolic Profiling: Identify major metabolites via LC-MS/MS to predict drug-drug interactions.
Synthetic Challenges
Scalable synthesis requires optimization of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume